molecular formula C11H10FN3OS B2533205 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034460-82-5

7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Katalognummer B2533205
CAS-Nummer: 2034460-82-5
Molekulargewicht: 251.28
InChI-Schlüssel: WVVMTGUCTOZXGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a structurally complex molecule that incorporates several pharmacophores relevant to medicinal chemistry. The presence of a fluorine atom and a thiadiazole ring within its structure suggests potential biological activity, making it an interesting target for synthesis and study within the pharmaceutical sciences.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, an organocatalytic asymmetric Mannich reaction has been used to construct chiral tetrasubstituted C–F stereocenters on dibenzo[b,f][1,4]oxazepine scaffolds, which are structurally similar to the compound . Additionally, the stereoselective synthesis of a related compound, 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine, was achieved through intramolecular 1,3-dipolar cycloaddition of a nitrone derived from an aniline precursor . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine.

Molecular Structure Analysis

X-ray powder diffraction (XRPD) data from a related compound provides insights into the crystalline structure that such molecules can adopt. For example, a compound within the same family was found to crystallize in a monoclinic system with specific unit-cell parameters . This information is valuable for understanding the molecular packing and potential intermolecular interactions in the solid state of similar compounds.

Chemical Reactions Analysis

The reactivity of the fluorine atom within the compound's structure can be inferred from studies on similar molecules. The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids suggests that the fluorine atom in such compounds can participate in reactions under certain conditions, such as at elevated temperatures and specific pH levels .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical techniques. For instance, the absorption and fluorescence emission of non-symmetrical 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives were studied, revealing solvatochromism and electronic delocalization in the excited state . Electrochemical properties such as oxidation and reduction potentials, as well as HOMO and LUMO energies, were determined, providing a comprehensive understanding of the electronic properties of these molecules . Additionally, good thermal stability was observed for these compounds up to 200°C . These findings can be extrapolated to predict the behavior of 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine under various conditions.

Wissenschaftliche Forschungsanwendungen

Organocatalytic Asymmetric Mannich Reaction

The dibenzo[b,f][1,4]oxazepine scaffold, similar in structure to 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, has significant applications in medicinal chemistry. An innovative approach involves the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral C‒F stereocenters. This reaction exhibits excellent yields and selectivities, highlighting the potential of incorporating fluorine into bioactive molecules for enhanced medicinal properties (Li, Lin, & Du, 2019).

Kinase Inhibitor Development

The benzoxazepine core is a critical component in various kinase inhibitors. Research focusing on the scalable synthesis and process development for benzoxazepine-containing compounds, such as mTOR inhibitors, demonstrates the utility of the tetrahydrobenzo[f][1,4]oxazepine core. This work underpins the importance of such structures in the synthesis of potential therapeutic agents (Naganathan et al., 2015).

Novel Thieno[4,3,2-ef][1,4]benzoxazepine Synthesis

In a study demonstrating the versatility of related heterocycles, a novel thieno[4,3,2-ef][1,4]benzoxazepine compound was synthesized. This work illustrates the potential for creating diverse structures with varying therapeutic applications, starting from compounds with similar core structures to 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (Tomer, Shutske, & Friedrich, 1997).

Fluorescent Labeling of Amino Acids

In bioanalytical chemistry, derivatives of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, akin to the compound , have been utilized as fluorescent labeling reagents for amino acids. This application demonstrates the compound's utility in enhancing detection sensitivity in various biochemical assays (Watanabe & Imai, 1981).

Anticancer Drug Development

The structure of 7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is reminiscent of fluorinated thiadiazoles that have shown promise in anticancer drug development. Research into fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles underscores the potential of such compounds in developing new therapeutic agents against various cancer cell lines (Chowrasia et al., 2017).

Eigenschaften

IUPAC Name

7-fluoro-4-(1,2,5-thiadiazol-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c12-9-1-2-10-8(5-9)7-15(3-4-16-10)11-6-13-17-14-11/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVMTGUCTOZXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C3=NSN=C3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.